![molecular formula C14H17N3OS B6423733 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine CAS No. 1914597-06-0](/img/structure/B6423733.png)
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine (also known as 3-CMPT) is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. 3-CMPT has been studied for its ability to modulate the activity of various enzymes, as well as its potential to act as an inhibitor of certain proteins.
科学的研究の応用
3-CMPT has been studied for its potential application in scientific research, particularly in the fields of enzymology and protein inhibition. It has been found to modulate the activity of several enzymes, including caspase-3, an enzyme involved in apoptosis, and tyrosinase, an enzyme involved in the biosynthesis of melanin. Additionally, 3-CMPT has been found to act as an inhibitor of several proteins, including the human epidermal growth factor receptor 2 (HER2), a protein involved in cancer cell proliferation and survival.
作用機序
The exact mechanism of action of 3-CMPT is not yet fully understood. However, it is thought to interact with the active site of enzymes and proteins in order to modulate their activity. Specifically, 3-CMPT is thought to act as an allosteric inhibitor, meaning that it binds to a site other than the active site in order to alter the conformation of the enzyme or protein and thus affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPT have yet to be fully elucidated. However, it has been found to modulate the activity of several enzymes and proteins, which can have a variety of effects on the body. For example, its inhibition of caspase-3 can lead to decreased apoptosis, while its inhibition of tyrosinase can lead to decreased melanin production. Additionally, its inhibition of HER2 can lead to decreased cancer cell proliferation and survival.
実験室実験の利点と制限
The use of 3-CMPT in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its mechanism of action is well understood. Additionally, it has been found to modulate the activity of several enzymes and proteins, making it a useful tool for studying these biological processes. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on the body have yet to be fully elucidated.
将来の方向性
The potential future directions for 3-CMPT research are numerous. Further research is needed to fully elucidate its mechanism of action and its effects on the body. Additionally, it could be studied for its potential application in drug development, as its ability to modulate the activity of enzymes and proteins could be used to develop novel therapeutic agents. Finally, its potential application in biotechnology could be explored, as its ability to modulate the activity of enzymes could be used to develop new industrial processes.
合成法
3-CMPT can be synthesized in a two-step process. First, the starting material, 3-methylthiophene-2-carboxaldehyde, is reacted with cyclopropylmagnesium bromide in the presence of anhydrous diethyl ether to form the cyclopropylmethylthiophene-2-carboxaldehyde. This intermediate is then reacted with 2-(3-methoxyphenyl)ethylamine in the presence of a base, such as sodium hydroxide, to form the desired product, 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine.
特性
IUPAC Name |
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-18-12-4-2-3-10(9-12)7-8-15-14-16-13(17-19-14)11-5-6-11/h2-4,9,11H,5-8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHMGIGLFZSTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC(=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

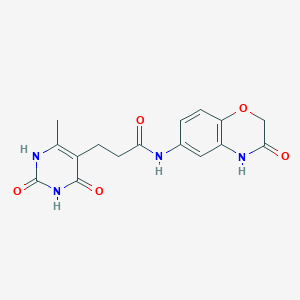
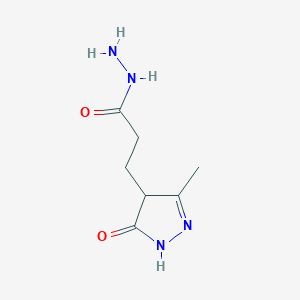
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)
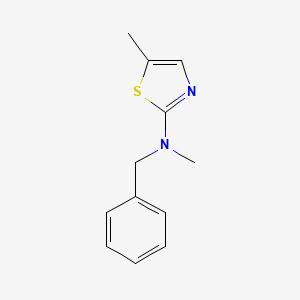
![7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423685.png)
![N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423687.png)
![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)
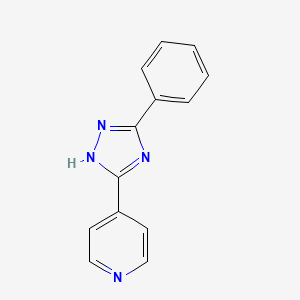
![N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6423714.png)
![5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423727.png)
![3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile](/img/structure/B6423741.png)
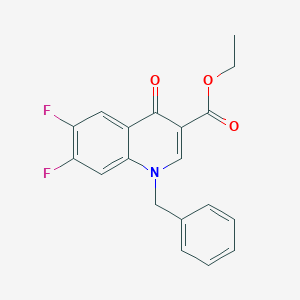
![2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B6423750.png)
![3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6423753.png)